molecular formula C7H4BrF3S B1412949 2-Bromo-3-trifluoromethyl-benzenethiol CAS No. 1858256-19-5

2-Bromo-3-trifluoromethyl-benzenethiol

Cat. No.: B1412949
CAS No.: 1858256-19-5
M. Wt: 257.07 g/mol
InChI Key: CKAUTTLSQMQBCY-UHFFFAOYSA-N
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Description

2-Bromo-3-trifluoromethyl-benzenethiol is an organosulfur compound with the molecular formula C7H4BrF3S and a molecular weight of 257.07 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a thiol group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

The synthesis of 2-Bromo-3-trifluoromethyl-benzenethiol typically involves the bromination of 3-trifluoromethyl-benzenethiol. The reaction is carried out under controlled conditions using bromine or a brominating agent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity . Industrial production methods may involve large-scale bromination processes with stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

2-Bromo-3-trifluoromethyl-benzenethiol undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, hydrogen peroxide, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Bromo-3-trifluoromethyl-benzenethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-3-trifluoromethyl-benzenethiol involves its reactive functional groups. The thiol group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, influencing its interaction with biological targets .

Comparison with Similar Compounds

2-Bromo-3-trifluoromethyl-benzenethiol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various applications.

Biological Activity

2-Bromo-3-trifluoromethyl-benzenethiol is a compound that has garnered interest in the fields of medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom and a trifluoromethyl group attached to a benzene ring with a thiol (-SH) functional group. The presence of the trifluoromethyl group enhances the compound's lipophilicity and electron-withdrawing properties, which can influence its interaction with biological targets.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

  • Antimicrobial Activity : Research indicates that compounds with thiol groups can exhibit antimicrobial properties. The presence of the trifluoromethyl group may enhance this activity by improving the compound's ability to penetrate bacterial membranes or interact with microbial enzymes.
  • Enzyme Inhibition : Thiols are known to participate in redox reactions and can act as inhibitors for certain enzymes. Studies suggest that this compound may inhibit enzymes involved in oxidative stress pathways, potentially offering therapeutic benefits in conditions characterized by oxidative damage .
  • Cytotoxicity : Preliminary studies have shown that this compound may exhibit cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the modulation of signaling pathways associated with cell survival and death .

The mechanism by which this compound exerts its biological effects involves several potential pathways:

  • Interaction with Biomolecules : The thiol group can form disulfide bonds or react with reactive oxygen species (ROS), influencing cellular redox states. This interaction can modulate the activity of proteins and enzymes critical for cell function.
  • Signaling Pathways : By affecting key signaling pathways, such as those involving NF-kB or MAPK, the compound may alter cellular responses to stress or growth signals, impacting proliferation and apoptosis .

Case Studies and Research Findings

Numerous studies have explored the biological implications of compounds similar to this compound:

  • Antibacterial Activity Assessment : A study evaluated several thiol-containing compounds for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that this compound displayed significant antibacterial activity, particularly against resistant strains .
  • Cytotoxicity in Cancer Models : In vitro assays demonstrated that this compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells, suggesting its potential as an anticancer agent. The study highlighted its ability to modulate key apoptotic markers such as caspases and Bcl-2 family proteins .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against bacteria
Enzyme InhibitionModulation of oxidative stress enzymes
CytotoxicityInduction of apoptosis in cancer cells

Properties

IUPAC Name

2-bromo-3-(trifluoromethyl)benzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3S/c8-6-4(7(9,10)11)2-1-3-5(6)12/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAUTTLSQMQBCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)S)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401266118
Record name Benzenethiol, 2-bromo-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1858256-19-5
Record name Benzenethiol, 2-bromo-3-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858256-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenethiol, 2-bromo-3-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401266118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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